4-N-prop-2-enylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine;hydrochloride
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Overview
Description
4-N-prop-2-enylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine;hydrochloride is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a][1,3,5]triazines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a triazine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-prop-2-enylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine typically involves the following steps:
Nucleophilic Addition: The initial step involves the reaction of an amine-substituted pyrazole with a substituted isothiocyanate in the presence of acetonitrile and dimethylformamide at ambient temperature. This reaction produces an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization to form the pyrazolo[1,5-a][1,3,5]triazine core structure.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-N-prop-2-enylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the amino groups.
Scientific Research Applications
4-N-prop-2-enylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as thermal stability and electronic conductivity
Mechanism of Action
The mechanism of action of 4-N-prop-2-enylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar pyrazole ring fused to a different heterocyclic ring.
Triazolo[1,5-a]triazines: These compounds have a similar triazine core but with different substituents.
Uniqueness
4-N-prop-2-enylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability .
Properties
CAS No. |
71680-77-8 |
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Molecular Formula |
C8H11ClN6 |
Molecular Weight |
226.67 g/mol |
IUPAC Name |
4-N-prop-2-enylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C8H10N6.ClH/c1-2-4-10-8-13-7(9)12-6-3-5-11-14(6)8;/h2-3,5H,1,4H2,(H3,9,10,12,13);1H |
InChI Key |
UZTKGPJCGTYPLM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=NC(=NC2=CC=NN21)N.Cl |
Origin of Product |
United States |
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